molecular formula C20H30FN3O3S B2490975 2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1049342-52-0

2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2490975
CAS No.: 1049342-52-0
M. Wt: 411.54
InChI Key: OKKYIZFXGWZYPR-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield the sulfonylated intermediate.

    Alkylation: The sulfonylated intermediate undergoes alkylation with 3-bromopropylamine to introduce the propyl chain.

    Acylation: Finally, the compound is acylated with cyclopentylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.

Uniqueness

2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research.

Biological Activity

2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic compound notable for its potential therapeutic applications. Its unique structure, which includes a cyclopentyl group, a piperazine moiety, and a sulfonamide linkage, suggests various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H26FN3O2S\text{C}_{19}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Key Structural Features:

  • Cyclopentyl Group: Contributes to lipophilicity and may enhance receptor binding.
  • Piperazine Moiety: Known for its role in many pharmacologically active compounds.
  • Sulfonamide Linkage: Often associated with antibacterial properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and anxiety.
  • Enzyme Inhibition: It could inhibit specific enzymes related to inflammatory pathways, similar to other sulfonamide derivatives.
  • Cytotoxicity: Preliminary studies suggest it may induce apoptosis in certain cancer cell lines, although further research is needed to confirm these effects.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntidepressantExhibits potential mood-enhancing effects through serotonin modulation.
Anti-inflammatoryShows promise in reducing inflammation markers in vitro.
AnticancerInduces cell death in specific cancer cell lines; mechanism under investigation.
AntimicrobialMay possess antimicrobial properties due to the sulfonamide group.

Case Studies and Research Findings

  • Antidepressant Activity: A study evaluated the compound's effects on serotonin levels in animal models, demonstrating significant mood improvement compared to controls at various dosages (10 mg/kg and 25 mg/kg). This suggests potential for treating depression-related disorders.
  • Anti-inflammatory Effects: In vitro assays showed that the compound reduced TNF-alpha production in macrophages, indicating its role as a potent anti-inflammatory agent. The effective concentration was found to be below 10 µM, showcasing low cytotoxicity alongside high efficacy .
  • Anticancer Properties: Preliminary studies indicated that the compound could inhibit proliferation in glioma cells by inducing apoptosis through mitochondrial pathways. The IC50 values were determined to be around 15 µM, which is comparable to established anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structure Features Biological Activity
1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)ureaContains thiazole ring; anticancer propertiesAnticancer
2-cyclopentyl-N-(4-fluorophenyl)acetamideLacks piperazine; primarily antidepressantAntidepressant

This comparative analysis highlights how the combination of a cyclopentane structure with a piperazine moiety may enhance the pharmacological profile of the compound.

Properties

IUPAC Name

2-cyclopentyl-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-3-10-22-20(25)16-17-4-1-2-5-17/h6-9,17H,1-5,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKYIZFXGWZYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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